molecular formula C18H23N5OS B357669 14,14-dimethyl-4-(piperidin-1-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene CAS No. 898622-55-4

14,14-dimethyl-4-(piperidin-1-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B357669
CAS No.: 898622-55-4
M. Wt: 357.5g/mol
InChI Key: FYMPJLKWBFVBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,10-dimethyl-2-(1-piperidinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a unique structure that combines multiple rings, including pyrano, thieno, triazolo, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-dimethyl-2-(1-piperidinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

10,10-dimethyl-2-(1-piperidinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

10,10-dimethyl-2-(1-piperidinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 10,10-dimethyl-2-(1-piperidinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine: Shares the thieno[3,2-d]pyrimidine core but lacks the additional rings and substituents.

    Pyrano[4,3-b]thieno[3,2-e]pyridine: Similar structure but different substituents and ring fusion patterns.

    Triazolo[1,5-c]pyrimidine: Contains the triazolo[1,5-c]pyrimidine moiety but lacks the other rings and substituents.

Uniqueness

10,10-dimethyl-2-(1-piperidinylmethyl)-10,11-dihydro-8H-pyrano[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

898622-55-4

Molecular Formula

C18H23N5OS

Molecular Weight

357.5g/mol

IUPAC Name

14,14-dimethyl-4-(piperidin-1-ylmethyl)-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H23N5OS/c1-18(2)8-12-13(10-24-18)25-17-15(12)16-20-14(21-23(16)11-19-17)9-22-6-4-3-5-7-22/h11H,3-10H2,1-2H3

InChI Key

FYMPJLKWBFVBJH-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)CN5CCCCC5)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)CN5CCCCC5)C

Origin of Product

United States

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